Macozinone Exhibits 3-7 Fold Greater Potency Against Mycobacteria Compared to BTZ043
In a direct comparative study, Macozinone (PBTZ169) demonstrated 3- to 7-fold higher antimycobacterial activity than the first-generation benzothiazinone BTZ043 across a panel of mycobacterial species, including M. tuberculosis, M. bovis BCG, M. marinum, and M. smegmatis [1].
| Evidence Dimension | Antimycobacterial potency (MIC) |
|---|---|
| Target Compound Data | MIC values 3-7x lower (more potent) than BTZ043 across M. tuberculosis, M. bovis BCG, M. marinum, M. smegmatis |
| Comparator Or Baseline | BTZ043 (first-generation benzothiazinone) |
| Quantified Difference | 3- to 7-fold greater potency |
| Conditions | MIC determination in broth microdilution assays |
Why This Matters
Higher potency reduces the drug concentration required for bactericidal activity, which can translate to lower effective doses and a wider therapeutic window in preclinical models.
- [1] Makarov V, et al. Antimicrob Agents Chemother. 2015 Aug;59(8):4446-52. View Source
